molecular formula C12H15N3O5S B13855257 N,O-Diacetyllamivudine

N,O-Diacetyllamivudine

Cat. No.: B13855257
M. Wt: 313.33 g/mol
InChI Key: WTTHNEBZNGXQNW-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context of Nucleoside Analogue Prodrug Development

Nucleoside analogues, such as Lamivudine (B182088), are a cornerstone of antiviral therapy, particularly for HIV and Hepatitis B virus (HBV) infections. nih.gov They function by mimicking natural nucleosides and, once incorporated into the viral DNA chain by reverse transcriptase, they terminate further elongation, thus inhibiting viral replication. newdrugapprovals.org

However, the efficacy of nucleoside analogues can be hampered by several factors, including:

Limited Bioavailability: Poor absorption from the gastrointestinal tract can reduce the amount of active drug reaching the systemic circulation. nih.gov

Cellular Uptake and Activation: Nucleoside analogues must be transported into host cells and then undergo a series of phosphorylations by cellular kinases to be converted into their active triphosphate form. This process can be inefficient and rate-limiting.

Physicochemical Properties: The inherent hydrophilicity of many nucleoside analogues can limit their ability to cross cellular membranes. nih.gov

To address these challenges, researchers have explored various prodrug strategies. A common approach is to increase the lipophilicity (fat-solubility) of the drug molecule. nih.gov By masking the polar functional groups, such as hydroxyl and amino groups, with non-polar moieties like acetyl groups, the resulting prodrug can exhibit enhanced membrane permeability and potentially improved oral bioavailability. nih.gov

The general principle behind this strategy is that the acetylated, more lipophilic prodrug can more easily traverse the lipid-rich cell membranes. Once inside the cell, the acetyl groups are designed to be cleaved off by intracellular esterase enzymes, releasing the active parent drug, Lamivudine, to then be phosphorylated and exert its antiviral effect. researchgate.net

Academic Significance of N,O-Diacetyllamivudine as a Research Compound

The academic significance of this compound lies in its role as a model compound for studying the principles of prodrug design for nucleoside analogues. Research involving this compound helps to elucidate the structure-activity relationships and the impact of specific chemical modifications on the pharmacokinetic and pharmacodynamic properties of Lamivudine.

Key areas of academic investigation involving this compound and similar derivatives include:

Synthesis and Characterization: The development of efficient and stereoselective synthetic routes to produce this compound is a fundamental aspect of research. nih.gov This includes the use of various acetylating agents and purification techniques. Patents related to the synthesis of Lamivudine often describe the use of protected intermediates, such as N-acetylcytosine, which is a component of this compound. google.com

Lipophilicity and Permeability Studies: A primary focus of research is to quantify the increase in lipophilicity of this compound compared to its parent compound. nih.gov This is often determined experimentally using techniques like measuring the partition coefficient between n-octanol and water (LogP). nih.gov Increased lipophilicity is expected to correlate with enhanced permeability across biological membranes. nih.gov

Enzymatic and Chemical Hydrolysis: For a prodrug to be effective, it must be stable in the gastrointestinal tract and systemic circulation but readily converted to the active drug within the target cells. researchgate.net Academic studies investigate the kinetics of enzymatic hydrolysis of the acetyl groups from this compound by esterases found in plasma and liver microsomes. The rate of this conversion is a critical determinant of the prodrug's efficacy.

Antiviral Activity and Cytotoxicity: Ultimately, the goal of creating a prodrug is to improve the therapeutic index of the parent drug. In vitro studies are conducted to assess the antiviral activity of this compound against relevant viruses and to determine its cytotoxicity in various cell lines. These studies help to confirm that the modification does not inadvertently lead to a loss of efficacy or an increase in toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O5S

Molecular Weight

313.33 g/mol

IUPAC Name

[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

InChI

InChI=1S/C12H15N3O5S/c1-7(16)13-9-3-4-15(12(18)14-9)10-6-21-11(20-10)5-19-8(2)17/h3-4,10-11H,5-6H2,1-2H3,(H,13,14,16,18)/t10-,11+/m0/s1

InChI Key

WTTHNEBZNGXQNW-WDEREUQCSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C

Origin of Product

United States

Synthetic Routes and Chemical Modifications of N,o Diacetyllamivudine

Strategies for the Acetylation of Lamivudine (B182088)

The acetylation of lamivudine or its precursors is a frequently employed strategy in its chemical synthesis, primarily to facilitate the separation of its diastereomers. newdrugapprovals.orggoogle.com Lamivudine possesses two chiral centers, which gives rise to four stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers). The desired biological activity resides in the (-)-cis isomer, known as lamivudine. Acetylation converts the mixture of diastereomers into N-acetyl derivatives, which can then be more readily separated. newdrugapprovals.org

Several methods have been reported for the acylation of nucleosides. Direct acylation using an acylating agent is a common approach. scispace.com In the context of lamivudine synthesis, after the condensation of the 1,3-oxathiolane (B1218472) derivative with a cytosine base, a mixture of isomers is often obtained. newdrugapprovals.orggoogle.com This mixture is then treated with an acetylating agent, such as acetic anhydride, to form the corresponding N,O-diacetylated derivatives. sci-hub.se This conversion alters the polarity and crystalline properties of the isomers, enabling their separation.

Another approach involves enzymatic acylation. While not specific to N,O-Diacetyllamivudine, enzyme-catalyzed acylation has been used in nucleoside chemistry to achieve selective derivatization under mild conditions, which can be advantageous for complex molecules. nih.gov

Table 1: Reagents and Conditions for Nucleoside Acetylation

scienceReagentthermostatConditionsbiotechApplication FocusarticleReference
Acetic Anhydride (Ac2O)Often used with a base catalyst (e.g., pyridine, DMAP) in an organic solvent.General acetylation of hydroxyl and amino groups. Used to form N-acetyl derivatives of lamivudine isomers for separation. newdrugapprovals.orgsci-hub.se sci-hub.se
Benzoic Anhydride (Bz2O)With DMAP/NEt3 for O-acylation; heat for N-acylation.Chemoselective acylation of nucleosides, targeting either O- or N-acylation based on conditions. nih.gov nih.gov
Enzymes (e.g., Lipases)Mild aqueous or organic media.Selective acylation, often used for kinetic resolution of enantiomers. nih.gov

Methodologies for Compound Derivatization and Purification

Following the acetylation of the lamivudine isomer mixture, purification is essential to isolate the desired stereoisomer. The derivatization into N,O-diacetylated forms is precisely to make this purification step more efficient.

The primary method for separating the acetylated diastereomers is column chromatography . newdrugapprovals.orggoogle.com This technique separates compounds based on their differential adsorption to a stationary phase. For the N-acetyl derivatives of lamivudine, a common system involves a silica (B1680970) gel column with a solvent mixture like ethyl acetate (B1210297) and methanol (B129727). newdrugapprovals.org The differing polarities of the cis- and trans-acetylated isomers allow for their effective separation on the column. However, for large-scale industrial production, extensive chromatographic separation can be undesirable. newdrugapprovals.org

Fractional crystallization is another powerful purification technique employed. google.com This method relies on differences in the solubility of the compounds in a particular solvent system. By carefully controlling conditions such as temperature and solvent composition, one isomer can be induced to crystallize out of the solution while the others remain dissolved. In some synthetic routes, an acylated oxathiolane intermediate is isolated in high purity via crystallization before it is coupled with the cytosine base. acs.orgnih.gov

Other separation methods applicable to nucleoside analogs include solvent extraction and adsorption , which separate compounds based on their partitioning between two immiscible liquid phases or their affinity for a solid adsorbent, respectively. nih.govresearchgate.net After separation, a deacetylation step is required to remove the acetyl groups and yield the final pure lamivudine isomer. newdrugapprovals.orggoogle.com

Table 2: Purification Methodologies for Nucleoside Derivatives

layersMethodmediationPrinciple of SeparationbiotechRelevance to this compoundarticleReference
Column ChromatographyDifferential adsorption onto a solid stationary phase (e.g., silica gel).Primary method used to separate N-acetylated cis and trans isomers of lamivudine. newdrugapprovals.orggoogle.com newdrugapprovals.orggoogle.com
Fractional CrystallizationDifferences in solubility leading to selective precipitation from a solution.Used to separate diastereomers and purify key acylated intermediates. google.comnih.gov google.comnih.gov
Solvent ExtractionPartitioning between two immiscible liquid phases based on relative solubility.A general method for the separation and purification of nucleoside analogs. nih.gov nih.gov
AdsorptionBinding of molecules from a fluid phase to a solid adsorbent surface.A general separation method applicable to nucleoside analogs from complex mixtures. nih.govresearchgate.net nih.govresearchgate.net

Spectroscopic and Chromatographic Methods for Structural Confirmation (focus on techniques not data)

Confirming the chemical structure of this compound and verifying its purity and stereochemistry requires a combination of sophisticated spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of impurities.

Spectroscopic Methods

Spectroscopy involves the interaction of electromagnetic radiation with the molecule to probe its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules. mdpi.comnih.gov

¹H NMR (Proton NMR) identifies the different types of hydrogen atoms in the molecule and provides information about their chemical environment and proximity to each other.

¹³C NMR (Carbon NMR) reveals the number and types of carbon atoms in the molecular skeleton.

2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments establish correlations between different nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). mdpi.com HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular structure. mdpi.com For complex nucleosides, these 2D techniques are indispensable for unambiguous assignment of all signals. pnas.org

Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov When coupled with a chromatographic system (LC-MS), it becomes a highly sensitive and specific analytical tool for identifying and quantifying compounds in a mixture. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the initial ion and analyzing the resulting fragments, which can provide further structural details. researchgate.net

Table 3: Spectroscopic Techniques for Structural Confirmation

scatter_plotTechniqueinsightsInformation ProvidedbiotechApplication in Nucleoside Analysis
NMR (¹H, ¹³C, 2D)Provides a detailed map of the carbon-hydrogen framework, atom connectivity, and stereochemistry.The definitive method for unambiguous structure elucidation of nucleoside derivatives like this compound. mdpi.comnih.gov
Mass Spectrometry (MS, HRMS)Determines molecular weight and elemental formula. Fragmentation patterns give structural clues.Used to confirm the mass of the synthesized compound and its fragments. nih.gov
LC-MS / LC-MS/MSCombines the separation power of LC with the detection specificity and sensitivity of MS.Essential for analyzing complex reaction mixtures, identifying by-products, and quantifying nucleoside analogs. researchgate.netnih.gov

Chromatographic Methods

Chromatography is used both for the purification (as discussed in 2.2) and the analytical assessment of purity and identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of nucleoside analogs. nih.gov It separates components of a mixture based on their interactions with a stationary phase packed in a column. Reversed-phase HPLC (RP-HPLC), using a nonpolar C18 stationary phase and a polar mobile phase, is commonly used for these relatively polar compounds. researchgate.net Purity is assessed by the presence of a single major peak, and quantification is possible using a UV detector or by coupling to a mass spectrometer. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC): This is an evolution of HPLC that uses columns with smaller particles and higher pressures, resulting in faster analysis times and better resolution. nih.govmdpi.com UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly sensitive and selective quantification of nucleoside analogs in various samples. mdpi.com

Table 4: Chromatographic Techniques for Structural Confirmation

timelineTechniquemediationPrinciple of AnalysisbiotechApplication in Nucleoside Analysis
HPLCSeparation based on partitioning between a liquid mobile phase and a solid stationary phase.Routinely used to assess the purity of synthesized compounds and separate isomers. nih.gov
UHPLCAn advanced form of HPLC offering higher resolution and speed.Provides rapid and high-resolution analysis, often coupled with MS for sensitive quantification. mdpi.com

Prodrug Design Principles and Bioactivation of N,o Diacetyllamivudine

Rationale for Diacetyl Modification in Nucleoside Prodrugs

The modification of a pharmacologically active agent into a prodrug is a strategic approach used in pharmaceutical sciences to overcome undesirable properties of the parent drug. mdpi.comresearchgate.net Prodrugs are inactive chemical derivatives that, upon administration, undergo enzymatic or chemical conversion within the body to release the active parent drug. mdpi.comalquds.edu The primary goal is to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug, such as its solubility, stability, or permeability across biological membranes. mdpi.comhumapub.com The diacetylation of lamivudine (B182088) to form N,O-Diacetyllamivudine is an application of this principle, specifically a lipidization strategy aimed at transiently modifying its properties for research applications. humapub.comnih.gov

One of the principal reasons for creating a prodrug is to enhance its biopharmaceutical properties, thereby improving its potential efficacy and applicability in preclinical research models. humapub.com Nucleoside analogues like lamivudine are often hydrophilic (water-soluble) due to the presence of polar functional groups, such as hydroxyl and amino moieties. This hydrophilicity can limit their ability to passively diffuse across the lipid-rich barriers of cells and tissues. nih.govnih.gov

The effectiveness of many drugs, particularly antiviral nucleoside analogues, depends on their ability to enter host cells where viral replication occurs. wgtn.ac.nz The cell membrane is a formidable barrier to polar molecules. The diacetyl modification of lamivudine directly addresses this challenge by temporarily masking its polar hydroxyl (-OH) and amino (-NH2) groups. nih.govnih.gov These polar groups would otherwise form hydrogen bonds with the aqueous environment, hindering partitioning into the hydrophobic lipid bilayer of the cell membrane. nih.gov

The acetyl groups are nonpolar and effectively "hide" these hydrophilic functionalities, creating a more lipid-soluble molecule that can more readily permeate cells in in vitro culture systems. nih.govuchicago.edu This strategy has been successfully demonstrated with other molecules, such as fluorescein (B123965) diacetate, which readily diffuses into cells where intracellular esterases cleave the acetate (B1210297) groups, releasing the fluorescent parent molecule. acs.org Once inside the cell, this compound is designed to be recognized by intracellular enzymes that hydrolyze the ester and amide linkages, regenerating the active lamivudine. mdpi.comwgtn.ac.nz This improved cellular uptake is critical for in vitro assays that evaluate the efficacy and mechanism of action of antiviral compounds.

Table 1: Comparison of Physicochemical Properties (Illustrative)

This table illustrates the expected changes in physicochemical properties when a polar nucleoside analogue is converted to a diacetyl prodrug.

PropertyParent Nucleoside (e.g., Lamivudine)Diacetyl Prodrug (e.g., this compound)Rationale for Change
Lipophilicity (LogP) LowHighAcetyl groups are nonpolar, increasing lipid solubility. nih.gov
Polar Surface Area HighLowMasking of polar -OH and -NH2 groups reduces the polar surface.
Hydrogen Bond Donors MultipleReduced/NoneThe hydrogen atoms on the hydroxyl and amino groups are replaced. nih.gov
Aqueous Solubility HighLowIncreased lipophilicity generally corresponds to lower aqueous solubility.
Membrane Permeability LowHighEnhanced lipophilicity facilitates passive diffusion across lipid membranes. nih.govnih.gov

Enzymatic and Chemical Bioactivation Pathways of this compound to Lamivudine

The conversion of this compound back to its active form, lamivudine, is a critical step for its ultimate pharmacological activity. This bioactivation is designed to occur post-absorption and cellular entry, mediated primarily by ubiquitous enzymes. mdpi.com

The bioactivation of this compound involves the hydrolysis of two ester-like bonds: an O-acetyl group and an N-acetyl group. In preclinical models, this transformation is predominantly carried out by cellular esterases. acs.orgnih.gov Esterases are a diverse group of hydrolytic enzymes found in high concentrations in various biological compartments, including the plasma, liver, and cytoplasm of cells. Their primary function is to cleave ester bonds, making them ideal catalysts for activating ester-based prodrugs. acs.org

While the N-acetyl group is technically an amide, its hydrolysis can also be catalyzed by certain esterases or other hydrolases like amidases. The bioactivation of famciclovir, for instance, relies on esterase activity to remove its acetyl groups. nih.gov In addition to esterases, other enzyme families like the cytochrome P450 (CYP) monooxygenases can be involved in drug metabolism, but for simple acetyl prodrugs, hydrolysis by esterases is the most direct and common pathway. nih.govnih.gov Therefore, in preclinical studies, carboxylesterases are considered the key enzymes responsible for the efficient conversion of this compound to lamivudine.

Understanding the rate and extent of prodrug conversion is essential for interpreting pharmacological data from preclinical models. The hydrolysis kinetics of this compound are typically investigated in various biological matrices to simulate the in vivo environment. nih.gov These matrices commonly include blood plasma, liver homogenates (microsomes or S9 fractions), and intestinal homogenates, as these are primary sites of metabolic activity.

The experimental approach involves incubating this compound at a known concentration in the biological matrix at a physiological temperature (e.g., 37°C). nih.gov Aliquots are taken at various time points and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the remaining prodrug and the newly formed lamivudine. From this data, key kinetic parameters such as the rate of hydrolysis and the half-life (t½) of the prodrug in that specific matrix can be calculated. nih.gov These studies help predict how quickly and where in the body the active drug is likely to be released.

Table 2: Representative Hydrolysis Kinetics of this compound in Preclinical Biological Matrices (Hypothetical Data)

This table presents hypothetical data illustrating the results from a study on the hydrolysis kinetics of this compound.

Biological Matrix (Rat)Prodrug Half-life (t½, minutes)Primary Enzyme(s)Significance
Plasma 45CarboxylesterasesIndicates stability in circulation, allowing time for distribution.
Liver S9 Fraction 10Carboxylesterases, Other HydrolasesRapid conversion suggests significant first-pass metabolism.
Intestinal Homogenate 25CarboxylesterasesShows potential for activation in the gut wall following absorption.
Intracellular Lysate (e.g., Lymphocytes) 15CarboxylesterasesFast intracellular conversion is crucial for releasing the active drug at the target site.

A variety of research methodologies are employed to study the bioactivation and reactivity of prodrugs like this compound. These methods range from simple chemical experiments to complex biological systems.

In Vitro Chemical Stability: The inherent chemical stability of the prodrug is first assessed in aqueous buffers at different pH values (e.g., simulating gastric acid, intestinal fluid, and blood) to distinguish between chemical hydrolysis and enzyme-catalyzed bioactivation.

In Vitro Metabolic Assays: These are the cornerstone for studying bioactivation. They involve using purified enzymes, subcellular fractions (like microsomes or S9 fractions), cell lysates, or tissue homogenates to identify the enzymes involved and determine the kinetics of conversion. nih.govnih.gov

Cell Culture Models: Intact living cells, such as target cell lines (e.g., lymphocytes for an anti-HIV drug) or barrier-forming cells (e.g., Caco-2 for intestinal absorption), are used. humapub.com These models allow researchers to study the combined effects of membrane permeation, intracellular hydrolysis, and subsequent metabolism of the released drug in a more biologically relevant context. nih.gov

Animal Models: In vivo studies in animal models (e.g., mice or rats) are used to understand the full pharmacokinetic profile. sciopen.com After administration of the prodrug, blood and tissue samples are collected over time to measure the concentrations of both the prodrug and the active drug, providing a complete picture of absorption, distribution, metabolism, and elimination (ADME).

Analytical Techniques: Advanced analytical methods are essential for these studies. HPLC and LC-MS are used for the separation and quantification of the prodrug and its metabolites. nih.gov

Reactive Metabolite Trapping: In some cases, bioactivation can produce reactive intermediates. Studies may use nucleophilic trapping agents, such as glutathione (B108866) or N-acetylcysteine, to capture and identify any potentially reactive species formed during metabolism. nih.gov

Preclinical Pharmacokinetic and Biodistribution Studies of N,o Diacetyllamivudine in Non Human Models

Absorption Characteristics in Animal Models

As a more lipophilic derivative of lamivudine (B182088), N,O-Diacetyllamivudine is anticipated to exhibit different absorption characteristics following oral administration in animal models compared to its parent drug. Lamivudine itself is rapidly absorbed after oral administration. nih.gov The increased lipophilicity of an ester prodrug like this compound could potentially enhance its permeation across the gastrointestinal membrane.

Tissue Distribution and Compartmental Analysis in Preclinical Species

The distribution of this compound is intrinsically linked to its conversion to lamivudine. The prodrug itself, being more lipophilic, may distribute differently into tissues before its metabolic conversion. However, its therapeutic activity is dependent on the concentration of the active form, lamivudine and its phosphorylated metabolite, within target cells and tissues.

Following administration, this compound would be expected to distribute and be rapidly hydrolyzed in the blood and various tissues. The subsequent distribution would be that of the parent compound, lamivudine. Lamivudine is known to distribute widely into total body fluid. nih.gov Preclinical studies in mice with other antiretrovirals have shown high concentrations in the digestive tract, liver, and kidneys. researchgate.net

In non-human primate studies, lamivudine has demonstrated poor penetration into the cerebrospinal fluid (CSF), with CSF-to-plasma ratios being low. nih.govnih.gov The increased lipophilicity of this compound could theoretically improve its ability to cross the blood-brain barrier. However, upon entering the central nervous system, it would need to be converted to lamivudine by local esterases to become active. Studies with other prodrugs, such as zidovudine (B1683550) myristate in rats, have shown that lipophilic modifications can increase concentrations in the brain. nih.gov The distribution of lamivudine derived from the prodrug would likely follow the known patterns for the parent drug, with significant accumulation in organs like the liver and kidneys, which are key sites for both metabolism and excretion. nih.govresearchgate.net

The binding of a drug to plasma proteins is a key determinant of its pharmacokinetic profile, as only the unbound fraction is generally available to distribute into tissues and exert a pharmacological effect. Lamivudine exhibits low binding to plasma proteins, typically less than 36%. drugbank.comnih.gov This low level of binding means there is limited potential for drug-drug interactions related to displacement from plasma proteins. nih.gov

Table 1: Comparative Plasma Protein Binding This table provides an illustrative comparison based on known data for the parent compound and general properties of prodrugs, as specific data for this compound is not available.

Compound Expected Binding Affinity Rationale
Lamivudine Low (<36%) Documented low binding in human and animal plasma. drugbank.com

| This compound | Uncharacterized (Likely transient) | As a lipophilic ester, binding may differ from lamivudine, but it is expected to be rapidly hydrolyzed to low-binding lamivudine in plasma. |

Metabolic Fate of this compound in Non-Human Biological Systems

The primary metabolic purpose of this compound is to be converted into its active form. This bioconversion is the first and most critical step in its metabolic pathway.

The metabolism of this compound is expected to proceed via a stepwise hydrolysis of its two ester bonds. The primary and intended metabolic pathway involves the cleavage of both acetyl groups to release the active drug, lamivudine. It is plausible that intermediate, monoacetylated metabolites (N-acetyllamivudine and O-acetyllamivudine) could be formed transiently during this process.

Once lamivudine is formed, its own metabolism is minimal. In studies with the parent drug, only about 5% is metabolized to an inactive trans-sulphoxide metabolite. nih.govdrugbank.com Therefore, the principal "metabolite" of interest from the administration of this compound is lamivudine itself.

Table 2: Expected Metabolites of this compound

Prodrug/Drug Metabolite Expected Activity Metabolic Pathway
This compound Lamivudine Active Hydrolysis
Monoacetylated intermediates Likely inactive/transient Hydrolysis
Acetic Acid Inactive Hydrolysis byproduct

| Lamivudine | trans-sulphoxide lamivudine | Inactive | Minor oxidation nih.govdrugbank.com |

The conversion of the this compound prodrug to lamivudine is not dependent on the cytochrome P450 (CYP450) enzyme system. nih.gov Instead, the hydrolysis of the ester linkages is mediated by carboxylesterases. These enzymes are ubiquitously distributed throughout the body, with high concentrations found in the liver, plasma, and gastrointestinal tract of preclinical animal models. The rapid hydrolysis by these enzymes in various tissues ensures the efficient release of the active compound, lamivudine, systemically.

The subsequent metabolism of lamivudine itself is a minor elimination pathway and does not involve CYP450 enzymes. nih.govnih.gov The formation of the trans-sulphoxide metabolite is catalyzed by sulfotransferases. drugbank.com The minimal reliance on the CYP450 system for the metabolism of both the prodrug and the active drug suggests a low potential for drug-drug interactions with compounds that are inhibitors or inducers of these enzymes.

Excretion Pathways in Animal Models (e.g., biliary, urine, feces)

The elimination of a drug and its metabolites from the body is a critical component of its pharmacokinetic profile. In preclinical animal models, excretion studies are designed to identify the primary routes of elimination, which are typically through urine, feces, and bile. bioivt.comnih.gov These studies often utilize radiolabeled compounds to enable a complete accounting of the administered dose, a process known as a mass balance study. bioivt.comnih.gov

Urinary and Fecal Excretion: In a typical study, animals are administered the compound, and their urine and feces are collected over a defined period. nih.gov The total amount of radioactivity recovered in urine and feces indicates the relative importance of renal and fecal excretion routes. For instance, in a study with the diuretic PU-48 in rats, the cumulative excretion was found to be less than 2% in urine, feces, and bile combined, suggesting that metabolic clearance was the major route of elimination. nih.gov

Biliary Excretion: If a significant portion of the drug is eliminated via the feces (often a threshold of >20% of radioactivity), further investigation into biliary excretion is warranted. bioivt.com This is typically done using bile duct-cannulated animals, most commonly rats. unc.edunih.gov This procedure allows for the direct collection of bile, providing a definitive measure of how much of the drug and its metabolites are excreted from the liver into the gastrointestinal tract. unc.edu For example, studies with glycodihydrofusidate in rats showed it is almost exclusively excreted via the bile. nih.gov The molecular weight of a compound can influence its primary excretion route, with higher molecular weight compounds often favoring biliary excretion. unc.edu

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation in Preclinical Research

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. youtube.com These models integrate physicochemical data of the drug with physiological data from the species being studied (e.g., organ blood flows, tissue volumes). nih.gov

PBPK modeling is a valuable tool in drug development, helping to:

Predict human pharmacokinetics from preclinical data. nih.gov

Understand the impact of intrinsic and extrinsic factors (like organ impairment or drug-drug interactions) on drug exposure. eurekaselect.comnih.gov

Refine dosing strategies for clinical trials. nih.gov

For a prodrug like this compound, a PBPK model would incorporate its conversion to the active drug, lamivudine. The PBPK model for the parent drug, lamivudine, has been developed and used to assess its pharmacokinetics in special populations, such as those with renal impairment and during pregnancy. eurekaselect.comnih.gov The model for lamivudine incorporates its primary clearance mechanism through the kidneys. eurekaselect.com A PBPK model for its prodrug would be built upon this foundation, adding the parameters that govern the rate and location of its conversion to lamivudine. This allows for simulations to predict how changes in physiology might affect both the prodrug and the resulting active drug concentrations. youtube.com

Preclinical Animal Models in Pharmacokinetic Research

The selection of appropriate animal models is crucial for obtaining relevant preclinical pharmacokinetic data that can be used to predict human outcomes. researchgate.netnih.gov Rodents (rats and mice) and non-rodent species (such as dogs and non-human primates) are most commonly used. researchgate.net

Rats: The rat is a frequently used model in early pharmacokinetic and toxicology studies due to its small size, cost-effectiveness, and the extensive historical database available. nih.gov Studies in rats can provide initial estimates of key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability. Bile-duct cannulation in rats is a standard procedure for directly assessing biliary excretion. nih.gov

Non-Human Primates (NHPs): Species like the cynomolgus monkey are often used in later-stage preclinical development because their physiology is more similar to humans than that of rodents. nih.gov However, significant species differences can still exist. Pharmacokinetic studies in NHPs are considered valuable for predicting human pharmacokinetics, though discrepancies, particularly in bioavailability due to differences in metabolism, can occur. researchgate.net

The general preclinical development path involves staged studies, starting with in vitro assays and moving to rodent models before progressing to non-rodent species, to build a comprehensive understanding of a drug's behavior in living systems. researchgate.net

Molecular and Cellular Mechanisms of Action of N,o Diacetyllamivudine and Its Active Metabolite

Intracellular Activation and Phosphorylation Cascade of Lamivudine (B182088) Triphosphate

The activation of lamivudine is a critical prerequisite for its antiviral activity and occurs intracellularly following the hydrolysis of the N,O-Diacetyllamivudine prodrug to release the parent compound, lamivudine. Once released, lamivudine undergoes a sequential, three-step phosphorylation cascade mediated by host cell kinases to form its pharmacologically active 5'-triphosphate metabolite, lamivudine triphosphate (3TC-TP). nih.govfda.gov

This enzymatic conversion process is initiated by the phosphorylation of lamivudine to lamivudine monophosphate (3TC-MP). nih.gov This initial step is catalyzed by deoxycytidine kinase and is considered the rate-limiting step in the activation pathway. pharmgkb.orgnih.gov Subsequently, 3TC-MP is further phosphorylated to lamivudine diphosphate (B83284) (3TC-DP) by cytidine (B196190) monophosphate/deoxycytidine monophosphate (CMP/dCMP) kinase. pharmgkb.orgnih.gov In the final step, the diphosphate is converted to the active triphosphate form, 3TC-TP, by the action of nucleoside diphosphate kinase. pharmgkb.org The active 3TC-TP has a long intracellular half-life, which supports its therapeutic efficacy. nih.gov

StepSubstrateProductKey Enzyme(s)
Prodrug Hydrolysis This compoundLamivudineCarboxylesterases nih.gov
Phosphorylation 1 LamivudineLamivudine Monophosphate (3TC-MP)Deoxycytidine Kinase pharmgkb.orgnih.gov
Phosphorylation 2 Lamivudine Monophosphate (3TC-MP)Lamivudine Diphosphate (3TC-DP)CMP/dCMP Kinase pharmgkb.orgnih.gov
Phosphorylation 3 Lamivudine Diphosphate (3TC-DP)Lamivudine Triphosphate (3TC-TP)Nucleoside Diphosphate Kinase pharmgkb.org

Interaction with Viral Reverse Transcriptase and DNA Polymerases in in vitro Systems

The primary mechanism of antiviral action of lamivudine's active metabolite, 3TC-TP, is the potent and competitive inhibition of viral reverse transcriptase (RT). wikipedia.orgcatie.ca As a cytidine analogue, 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand during the reverse transcription process. pharmgkb.org

Once incorporated into the viral DNA by the RT enzyme, 3TC-TP acts as a chain terminator. wikipedia.org The structure of lamivudine lacks a 3'-hydroxyl group, which is essential for the formation of the 5' to 3' phosphodiester bond required for DNA chain elongation. wikipedia.org Its incorporation thus halts further extension of the DNA strand, effectively terminating viral replication. wikipedia.org

While highly selective for viral RT, 3TC-TP has been shown to be a weak inhibitor of mammalian DNA polymerases α and β. fda.gov It also demonstrates weak inhibition of mitochondrial DNA (mtDNA) polymerase γ. nih.gov This lower affinity for host cell polymerases compared to viral RT is a key factor in the drug's therapeutic index.

EnzymeAction of Lamivudine Triphosphate (3TC-TP)Consequence
Viral Reverse Transcriptase (HIV, HBV) Competitive inhibitor; Incorporated into viral DNA. pharmgkb.orgDNA chain termination, inhibition of viral replication. wikipedia.org
Human DNA Polymerase α and β Weak inhibitor. fda.govMinimal effect on host cell DNA replication.
Human Mitochondrial DNA Polymerase γ Weak inhibitor. nih.govLow potential for mitochondrial toxicity compared to some other NRTIs.

Cellular Uptake Mechanisms of this compound

The modification of lamivudine to this compound is a prodrug strategy intended to enhance cellular permeability. mdpi.commdpi.com Lamivudine itself is a relatively polar molecule, which can limit its rate of passive diffusion across the lipid bilayers of cell membranes. mdpi.com By masking the polar hydroxyl and amino groups with acetyl esters, this compound is rendered more lipophilic (fat-soluble).

This increased lipophilicity is designed to facilitate more efficient transit across the cell membrane, primarily through passive diffusion. While specific transport studies on this compound are not widely available, the fundamental principle of ester prodrugs is to improve cellular uptake compared to the parent drug. nih.govscielo.br Once inside the cell, intracellular enzymes, specifically carboxylesterases, are expected to hydrolyze the ester bonds, rapidly releasing the active lamivudine to undergo phosphorylation. nih.gov This strategy aims to increase the intracellular concentration of the parent drug, making more of it available for conversion to the active triphosphate form. mdpi.com

Studies on the Impact of Prodrug Modification on Intracellular Target Engagement

The rationale behind creating prodrugs like this compound is to improve the pharmacokinetic profile of the parent drug, ultimately leading to enhanced intracellular target engagement. mdpi.commdpi.com The primary goal of the diacetyl modification is to increase the intracellular concentration of lamivudine, which in turn should lead to higher levels of the active metabolite, 3TC-TP.

By enhancing cellular uptake, the prodrug can deliver a higher concentration of lamivudine directly into the cell where it is activated. mdpi.com This increased intracellular pool of 3TC-TP can more effectively compete with endogenous dCTP, leading to more potent inhibition of viral reverse transcriptase. Studies on other lipophilic lamivudine prodrugs have shown that such modifications can lead to higher intracellular drug uptake and retention. mdpi.com While direct comparative data for this compound is limited, the expected outcome is an improvement in antiviral potency due to more efficient delivery of the active compound to its site of action.

Illustrative Goal of Prodrug Modification This table illustrates the theoretical advantage of a prodrug strategy and is not based on direct experimental data for this compound.

Compound AdministeredExpected Cellular Uptake EfficiencyResulting Intracellular Concentration of LamivudineResulting Intracellular Concentration of 3TC-TP
LamivudineStandardBaselineBaseline
This compoundHighIncreasedIncreased

Structure Activity Relationships Sar of N,o Diacetyllamivudine and Analogues

Impact of Acetyl Moieties on Bioactivation and Pharmacokinetic Properties

The addition of acetyl groups to a parent drug molecule, a process known as acetylation, can significantly alter its physicochemical properties, primarily by increasing lipophilicity. innovareacademics.in This enhanced lipophilicity is a key objective in prodrug design, as it can improve the drug's ability to be absorbed through passive transcellular transport. innovareacademics.in In the context of lamivudine (B182088), which is a polar compound, derivatization to increase lipophilicity is a strategy to overcome low intestinal permeability. innovareacademics.in

The acetyl moieties in N,O-Diacetyllamivudine are anticipated to be cleaved by esterase enzymes, which are abundant in the body, to release the active lamivudine. innovareacademics.in This enzymatic hydrolysis is a common mechanism for the bioactivation of ester-based prodrugs. innovareacademics.in The rate of this conversion is crucial and is influenced by the type of ester linkage and the specific pro-moiety used. innovareacademics.in While specific pharmacokinetic data for this compound is not detailed in the provided results, the general principle is that such modifications can prolong the drug's half-life and increase oral bioavailability. nih.gov For instance, modifying a different compound, 7,8-DHF, by masking a hydroxyl group with a carbamate (B1207046) functional group resulted in a more than tenfold increase in oral bioavailability and a prolonged half-life. nih.gov

Derivatization Strategies and their Influence on Prodrug Conversion and Parent Drug Release

Various derivatization strategies have been explored for lamivudine to create prodrugs with improved properties. mdpi.com These strategies often involve modifying the drug's structure to enhance its ability to permeate biological membranes, such as the skin. mdpi.com One common approach is to increase the lipophilicity of the drug through the addition of alkyl chains. mdpi.com

For lamivudine, several N-acyl and 5'-O-ester prodrugs have been synthesized and evaluated. For example, a series of 3TC carbonate prodrugs were created and showed increased lipophilicity compared to lamivudine. nih.gov Some of these derivatives exhibited higher anti-HIV-1 activity than the parent drug. nih.gov Specifically, a carbonate prodrug with a five-carbon chain in the alcohol moiety was identified as being ideal for balancing activity and cytotoxicity. nih.gov

The conversion of the prodrug back to the active parent drug is a critical step. innovareacademics.in This release is typically mediated by enzymes like esterases. innovareacademics.in The rate of hydrolysis can be fine-tuned by altering the chemical structure of the promoiety. For a series of lamivudine prodrugs with N4-substitution using isatin (B1672199) derivatives, the hydrolytic half-life at pH 7.4 and 37°C ranged from 120 to 240 minutes. nih.gov This demonstrates that the choice of the derivatizing group directly influences the rate at which the active drug is released.

The goal of these strategies is to ensure that the prodrug is efficiently absorbed and then effectively converted to the parent drug at the desired site of action. innovareacademics.in The successful design of a targeted prodrug requires a deep understanding of the specific enzymes involved in its conversion. innovareacademics.in

Quantitative Structure-Activity Relationship (QSAR) Analysis in Preclinical Models

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the biological activity of a set of compounds with their chemical structures through mathematical equations. taylorfrancis.com This method is a valuable tool in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.net

In the context of anti-HIV drug development, QSAR studies have been performed on various series of compounds, including reverse transcriptase inhibitors. researchgate.net For instance, a group-based QSAR study on 97 different structures was conducted to identify the structural requirements for reverse transcriptase inhibition. researchgate.net Such models can reveal which chemical properties, such as hydrophobicity and electronic effects, are important for a compound's activity. researchgate.net

While a specific QSAR study focused solely on this compound was not found in the search results, QSAR analyses of other lamivudine analogues and reverse transcriptase inhibitors provide insights into the types of structural features that are generally important for antiviral activity. nih.govchemmethod.com These studies often use molecular descriptors to quantify various aspects of a molecule's structure and relate them to its biological effect. taylorfrancis.com The ultimate goal is to build a predictive model that can guide the synthesis of more potent and effective drug candidates. nih.gov

Table 1: Key Concepts in QSAR Analysis

TermDescription
Pharmacophore The three-dimensional arrangement of atoms or functional groups essential for biological activity. researchgate.net
Molecular Descriptors Numerical values that characterize the properties of a molecule, such as its size, shape, and electronic properties. taylorfrancis.com
Training Set A set of compounds with known biological activities used to build the QSAR model. researchgate.net
Test Set An independent set of compounds used to validate the predictive ability of the QSAR model. researchgate.net
Statistical Validation The process of assessing the statistical significance and predictive power of a QSAR model. researchgate.net

Correlation Between Chemical Structure and Antiviral Activity in in vitro Models

The relationship between the chemical structure of lamivudine derivatives and their antiviral activity has been investigated in various in vitro studies. These studies provide direct evidence of how specific structural modifications impact a compound's ability to inhibit viral replication.

For example, a study on a novel series of lamivudine prodrugs involving N4-substitution with isatin derivatives found that one compound, 3b, was equipotent to lamivudine with an EC50 of 0.0742 µM against HIV-1. nih.gov Another study on isatin derivatives hybridized with fluoroquinolones showed that the introduction of a fluorine atom at the C-5 position of the isatin ring enhanced antiviral activity and reduced cytotoxicity. nih.gov In contrast, the presence of a chlorine atom at the same position was detrimental to activity and increased toxicity. nih.gov

The lipophilicity of lamivudine derivatives has also been shown to correlate with their antiviral activity. A series of 3TC carbonate prodrugs with varying carbon chain lengths were synthesized. nih.gov It was observed that an increase in the carbon chain length of the alcohol moiety led to an increase in cytotoxicity, with a five-carbon chain being considered optimal. nih.gov

These findings highlight the delicate balance that must be achieved in prodrug design. While modifications can enhance desired properties like membrane permeability, they can also impact the compound's intrinsic activity and toxicity. Therefore, a systematic exploration of structure-activity relationships is essential for the development of safe and effective antiviral agents. frontiersin.org

Table 2: Antiviral Activity of Selected Lamivudine Derivatives

CompoundModificationTarget VirusIn Vitro Activity (EC50)Reference
LamivudineParent DrugHIV-1~0.0742 µM nih.gov
Compound 3bN4-isatin derivativeHIV-10.0742 µM nih.gov
Compound 17b5-Fluoro-isatin derivativeHIV-10.0742 µM nih.gov
Carbonate Prodrug (18)5'-O-carbonate esterHIV-10.065 µM nih.gov
Azvudine3'-azido analogueHIV-10.03 - 6.92 nM plos.org

Advanced Analytical Methodologies for the Research of N,o Diacetyllamivudine

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental for the separation and quantification of N,O-Diacetyllamivudine and its parent compound, lamivudine (B182088), within complex biological matrices such as plasma, serum, and tissue homogenates. nih.govscholars.direct High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose. nih.govinnovareacademics.in

Reverse-phase HPLC (RP-HPLC) is a widely used method. scholarsresearchlibrary.comnih.gov In a typical RP-HPLC setup, a C18 column is used as the stationary phase, which effectively separates compounds based on their hydrophobicity. scholarsresearchlibrary.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). scholarsresearchlibrary.commdpi.com The composition of the mobile phase can be delivered in an isocratic mode (constant composition) or a gradient mode (varying composition) to achieve optimal separation. scholarsresearchlibrary.comnih.gov For instance, one method for separating lamivudine and other antiretrovirals used a mobile phase of water, tetrahydrofuran, and acetonitrile in an isocratic flow. scholarsresearchlibrary.com Detection is commonly performed using a UV detector at a specific wavelength, for example, 245 nm or 277 nm, where the compound exhibits maximum absorbance. scholarsresearchlibrary.commdpi.com High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized for the simultaneous estimation of lamivudine and other drugs, offering advantages in terms of reduced analysis time and solvent consumption. innovareacademics.in

For quantification in biological fluids like plasma and urine, these chromatographic methods are validated to ensure they are sensitive, selective, accurate, and precise. scholars.directnih.gov Sample preparation often involves a protein precipitation step, for example, with acetonitrile or methanol, followed by centrifugation to remove interfering proteins. nih.gov Solid-phase extraction (SPE) is another common technique for cleaning up and concentrating the analyte from the biological matrix before chromatographic analysis. nih.gov The concentration of the drug is then determined by comparing its peak area to a calibration curve constructed from standards of known concentrations. mdpi.com

Table 1: Examples of Chromatographic Conditions for Lamivudine and its Prodrugs

TechniqueColumnMobile PhaseFlow RateDetectionApplication
RP-HPLC Oyster BDS premium C18 (250 mm × 4.6 mm, 5 μm)Water: Tetrahydrofuran: Acetonitrile (45.83: 20.83: 33.34 % v/v/v)1.15 ml/minUV at 245 nmSimultaneous estimation in pharmaceutical dosage forms. scholarsresearchlibrary.com
HPLC Phenogel 103 ÅTetrahydrofuran1 mL/minRefractive Index DetectorMolecular weight determination of a macromolecular prodrug. mdpi.com
HPTLC Aluminum plates pre-coated with silica (B1680970) gel 60 F254Ethyl Acetate: Methanol: Chloroform (07: 02: 01 v/v/v)N/ADensitometric scanning at 226 nmSimultaneous estimation in pharmaceutical dosage forms. innovareacademics.in
UPLC-MS/MS CSH analytical column (2.1×100 mm, 1.7μm)Mobile Phase A: 7.5mM ammonium bicarbonate pH 7.0; Mobile Phase B: 100% methanol0.35 mL/minuteMass SpectrometryAnalysis in whole blood and tissue samples. nih.gov

Mass Spectrometry Approaches for Metabolite Identification and Pharmacokinetic Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification of metabolites of this compound and for conducting detailed pharmacokinetic studies. nih.govnih.gov This powerful technique offers high sensitivity and selectivity, allowing for the detection and quantification of the prodrug and its metabolites even at low concentrations in biological samples. nih.goveur.nl

In pharmacokinetic studies, LC-MS/MS is used to measure the concentrations of this compound and lamivudine in plasma or serum over time. nih.govwalshmedicalmedia.com This data is crucial for determining key pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.govnih.gov The high sensitivity of MS allows for the use of small sample volumes and the detection of metabolites that might be present at very low levels. nih.gov The use of multiple reaction monitoring (MRM) mode in a triple-quadrupole mass spectrometer enhances the specificity and accuracy of quantification. nih.govnih.gov

For metabolite identification, LC-MS/MS is used to analyze samples from in vitro metabolism studies (e.g., using liver microsomes) or from in vivo studies. mdpi.com By comparing the mass spectra of the parent drug with those of its metabolites, researchers can identify the metabolic transformations that have occurred. mdpi.com Techniques like precursor ion scans, product ion scans, and neutral loss scans help in elucidating the structures of the metabolites. mdpi.com For instance, a neutral loss scan can identify metabolites that have lost a specific fragment, such as a glucuronide moiety. mdpi.com The fragmentation patterns observed in the MS/MS spectra provide valuable structural information for identifying the sites of metabolic modification on the molecule. nih.govthermofisher.com

Table 2: Mass Spectrometry Parameters for Lamivudine Analysis

Ionization ModeMass SpectrometerScan TypeApplication
Positive IonizationTriple-quadrupole (TSQ Quantum Access)Multiple Reaction Monitoring (MRM)Quantification in plasma. nih.gov
Negative IonizationTriple-quadrupole (TSQ Quantum Access)Multiple Reaction Monitoring (MRM)Quantification of triphosphate metabolites. nih.gov
Positive IonizationTandem Mass SpectrometryMultiple Reaction Monitoring (MRM)Quantification in serum and dialysate. nih.gov
Electrospray Ionization (ESI)Triple Quadrupole (Waters Xevo TQ-XS)N/AQuantification of triphosphate metabolites. nih.gov

Spectroscopic Methods for Detailed Structural Analysis in Research (e.g., NMR, IR, UV-Vis applications)

Spectroscopic techniques are vital for the detailed structural characterization of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. thieme-connect.de For this compound, ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of all protons and carbon atoms in the molecule. rsc.org The chemical shifts (δ) of the signals in the NMR spectrum are highly sensitive to the electronic environment of the nuclei, which can be influenced by the solvent used. thieme-connect.de Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, providing unambiguous structural assignment. thieme-connect.deuzh.ch For instance, an HMBC experiment can show long-range couplings between protons and carbons, helping to confirm the positions of the acetyl groups on the nitrogen and oxygen atoms of the lamivudine core. rsc.org

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. For example, the presence of the acetyl groups would be confirmed by strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the amide and the O-H stretching vibration (if any starting material is present) would also have distinct absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. bepls.com The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) at specific wavelengths, which is characteristic of its electronic structure. ijpsm.com This technique is often used for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound (Beer-Lambert Law). ijpsm.com Derivative UV spectroscopy can be employed to enhance the resolution of overlapping spectral bands, allowing for the simultaneous determination of multiple components in a mixture. nih.govijpcbs.com For example, a first-derivative UV spectroscopic method has been developed for the simultaneous estimation of lamivudine and other drugs. bepls.com

In vitro Assays for Enzymatic Activity and Prodrug Conversion Rate Determination

In vitro assays are essential for evaluating the enzymatic activity responsible for the conversion of this compound to its active parent drug, lamivudine, and for determining the rate of this conversion. nih.gov These assays are typically performed using biological preparations such as liver microsomes, plasma, or specific enzymes to mimic the metabolic processes that occur in the body. mdpi.com

The conversion of this compound, an ester prodrug, is likely mediated by esterase enzymes present in the blood and various tissues. nih.gov To study this, the prodrug is incubated with a source of these enzymes, such as human plasma or liver microsomes. nih.gov At various time points, samples are taken from the incubation mixture, and the reaction is quenched. The concentrations of the remaining prodrug and the formed lamivudine are then quantified using a suitable analytical method, typically HPLC or LC-MS/MS. nih.gov

Application of Data Analysis Techniques in Compound Research

The research and development of compounds like this compound generate vast amounts of complex data from various analytical techniques. The application of robust data analysis techniques is therefore critical for extracting meaningful information, identifying trends, and making informed decisions. researchgate.netinteraction-design.org

Descriptive and Inferential Statistics: In the initial stages, descriptive statistics are used to summarize data and identify patterns. atlan.com This includes calculating measures such as mean, median, mode, and standard deviation for pharmacokinetic parameters or analytical validation results. atlan.com Inferential statistics, such as t-tests and analysis of variance (ANOVA), are used to compare groups and determine if observed differences are statistically significant. nih.govresearchgate.net For example, statistical analysis is used in bioequivalence studies to compare the pharmacokinetic profiles of a test formulation to a reference formulation. walshmedicalmedia.com The p-value is a key metric used to assess statistical significance, with a value typically less than 0.05 indicating a significant difference. bioclever.com

Regression Analysis: Regression analysis is widely used to model the relationship between variables. researchgate.net In analytical chemistry, linear regression is fundamental for creating calibration curves, which are used to determine the concentration of an analyte in an unknown sample. bepls.com Non-linear regression models are often used in pharmacokinetic analysis to fit concentration-time data and derive parameters like elimination half-life. nih.gov

Computational Modeling and Simulation: Advanced computational techniques, including physiologically based pharmacokinetic (PBPK) modeling, are increasingly being used in drug research. liverpool.ac.uk These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its prodrug in the body. By integrating in vitro data (such as prodrug conversion rates) and physicochemical properties of the compound, PBPK models can predict the pharmacokinetic profile in humans and help in optimizing drug development strategies. liverpool.ac.uknumberanalytics.com Molecular docking studies can also be employed to understand the interaction of the compound with its target enzymes, providing insights into its mechanism of action and potential for resistance. nih.gov

Qualitative Data Analysis: In some research contexts, qualitative data from interviews or observations may be collected. nih.gov Methods like thematic analysis or content analysis can be used to identify recurring themes and patterns in this type of data, providing a deeper understanding of the research subject. interaction-design.org

Conclusion and Future Research Directions in N,o Diacetyllamivudine Compound Studies

Summary of Key Academic Contributions and Research Insights

N,O-Diacetyllamivudine is a prodrug of lamivudine (B182088), a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of viral infections. google.com The primary academic contribution surrounding this compound lies in its design as a lipophilic prodrug to enhance the parent compound's bioavailability. researchgate.net Nucleoside analogs like lamivudine are often polar molecules, which can limit their passive diffusion across cellular membranes and result in poor oral absorption. frontiersin.org By masking the polar hydroxyl and amino groups of lamivudine with acetyl groups, this compound exhibits increased lipophilicity. This chemical modification is a well-established strategy to improve the pharmacokinetic properties of drugs. researchgate.net

Research has focused on the synthesis of this compound and its subsequent enzymatic hydrolysis back to the active parent drug, lamivudine, within the body. mdpi.commdpi.com The ester linkages in this compound are designed to be cleaved by esterase enzymes present in the body, releasing lamivudine at the site of action. nih.gov This bioconversion is a critical step for the prodrug to exert its therapeutic effect. The stability of the acetylated compound and the efficiency of its enzymatic conversion are key parameters that have been investigated to ensure effective drug delivery.

Unexplored Research Avenues and Methodological Advancements

Despite the foundational research on this compound, several research avenues remain underexplored. A significant area for future investigation is the detailed in vivo metabolic profiling of this compound. While the concept of enzymatic hydrolysis by esterases is established, the specific enzymes involved, their tissue distribution, and the rate of hydrolysis in different physiological compartments warrant a more thorough investigation. researchgate.netcelignis.com Understanding the complete metabolic pathway, including any potential intermediate metabolites and their pharmacological activity or toxicity, is crucial.

Methodological advancements could greatly facilitate these studies. The use of advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed for the precise identification and quantification of metabolites in biological samples. Furthermore, the development of sophisticated in vitro models, such as organ-on-a-chip systems that mimic human tissues, could provide more accurate predictions of in vivo metabolism and transport compared to traditional cell culture models.

Another unexplored area is the potential for targeted delivery of this compound. While increasing lipophilicity enhances general absorption, future research could focus on conjugating the prodrug to specific ligands that target viral reservoirs or specific cell types. This could potentially enhance efficacy and reduce off-target effects. Methodological advancements in nanotechnology, such as the formulation of this compound into nanoparticles or liposomes, could also be explored to improve its delivery characteristics. nih.gov

Finally, there is a need for more comprehensive studies on the enzymatic stability of this compound in the presence of various human enzymes and under different physiological conditions. researchgate.net This would provide a clearer picture of its half-life and the factors that may influence its conversion to lamivudine.

Broader Implications for Nucleoside Analogue Prodrug Research

The study of this compound holds broader implications for the field of nucleoside analogue prodrug research. It serves as a classic example of the ester-based prodrug approach, a strategy that continues to be widely used to improve the druggability of polar molecules. researchgate.net The insights gained from this compound can inform the design of prodrugs for other nucleoside analogues, not only for antiviral therapy but also in cancer chemotherapy where such agents are also employed. frontiersin.orgmdpi.com

The challenges and successes associated with this compound underscore the importance of a multi-parameter optimization approach in prodrug design. It is not sufficient to simply increase lipophilicity; the stability of the prodrug, the rate of its conversion to the active drug, and the potential for generating unique metabolites must all be carefully considered. mdpi.com

Furthermore, the research on this compound contributes to the growing understanding of the interplay between chemical modifications, enzymatic activation, and the resulting pharmacokinetic and pharmacodynamic profiles of nucleoside analogues. mdpi.comnih.gov This knowledge is invaluable for the development of next-generation prodrugs with improved therapeutic indices. As new nucleoside analogue candidates emerge from drug discovery pipelines, the lessons learned from compounds like this compound will continue to guide the design of effective delivery strategies. mdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthesis protocols for N,O-Diacetyllamivudine to ensure reproducibility?

  • Methodological Answer : Synthesis protocols must include detailed reaction conditions (temperature, solvent, catalysts), stoichiometric ratios, and purification methods. For reproducibility, follow systematic documentation standards such as PRISMA guidelines for transparent reporting of experimental parameters . Use validated analytical techniques (e.g., NMR, HPLC) to confirm compound purity and structural integrity, referencing protocols from authoritative sources like the Cochrane Handbook for methodological rigor .

Q. How can researchers optimize analytical methods for characterizing this compound?

  • Methodological Answer : Analytical optimization requires calibration with reference standards, validation of detection limits (e.g., via UV-Vis or mass spectrometry), and adherence to ICH guidelines for method validation. Use statistical tools (e.g., ANOVA) to assess intra- and inter-day variability . Cross-validate results using multiple techniques (e.g., FTIR for functional groups, X-ray crystallography for stereochemistry) to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Implement hazard controls per GHS standards, including fume hoods for aerosol prevention, PPE (gloves, lab coats), and emergency response plans for spills or exposure . Document risk assessments using templates from chemical safety databases (e.g., NIST) and integrate Material Safety Data Sheet (MSDS) protocols for storage and disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical studies?

  • Methodological Answer : Conduct meta-analyses following PRISMA guidelines to aggregate data from diverse studies, assessing heterogeneity via I² statistics . Apply sensitivity analyses to isolate variables (e.g., dosage, animal models) and use pharmacokinetic modeling (e.g., compartmental analysis) to reconcile disparities . Ensure transparency by reporting confidence intervals and effect sizes .

Q. What strategies enhance the predictive power of in silico models for this compound’s metabolic pathways?

  • Methodological Answer : Integrate molecular dynamics simulations with quantum mechanical calculations to map enzyme-substrate interactions. Validate models against experimental data (e.g., cytochrome P450 inhibition assays) using ROC curves to assess specificity/sensitivity . Leverage databases like NIST Chemistry WebBook for thermodynamic parameters and refine algorithms via machine learning .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy against resistant viral strains?

  • Methodological Answer : Use factorial experimental designs to test multiple variables (e.g., viral load, drug concentration). Apply Hill slope equations to quantify potency (EC₅₀) and employ longitudinal mixed-effects models to account for inter-subject variability . Include positive/negative controls and blinded assessments to minimize bias .

Methodological Frameworks

  • Systematic Reviews : Follow PRISMA checklists (27-item) for literature screening, data extraction, and bias assessment .
  • Statistical Validation : Use the Reference Manual on Scientific Evidence for selecting appropriate tests (e.g., t-tests for small samples, Bayesian methods for sparse data) .
  • Ethical Compliance : Align human/animal studies with IRB protocols, including informed consent templates and conflict-of-interest disclosures .

Data Presentation Standards

  • Chemical Nomenclature : Use IUPAC guidelines consistently; avoid abbreviations .
  • Figures/Tables : Label axes with SI units, report uncertainties (±SD), and annotate spectra with peak assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.